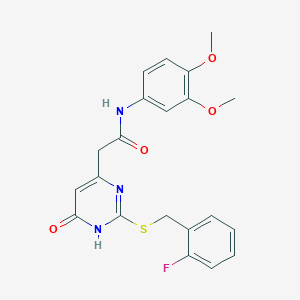

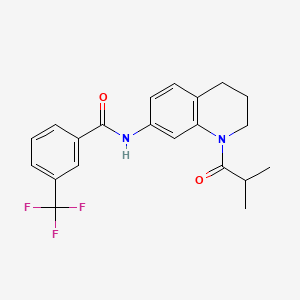

![molecular formula C14H14O5 B2876361 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843638-34-6](/img/structure/B2876361.png)

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

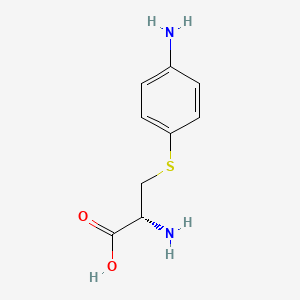

The compound “2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the molecular weight of 262.26 . The IUPAC name of this compound is 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 262.26 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .Aplicaciones Científicas De Investigación

Multicomponent Synthesis

Multicomponent reactions represent an advanced approach in organic synthesis, providing an efficient, economical, and eco-friendly route to various biologically active compounds. The synthesis of previously unknown compounds, such as 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids, demonstrates the utility of dimethyl sulfoxide (DMSO) in facilitating reactions at room temperature. This approach not only underscores the synthesis of novel compounds but also highlights the importance of using environmentally benign solvents in organic synthesis (Ryzhkova et al., 2021).

Photochromic Behavior of Compounds

The study of photochromic compounds, such as spiropyrans, reveals significant differences in their structural and photochromic behaviors. The comparison between different spiropyrans in open and closed forms, investigated through crystallography, NMR, and IR spectra, provides insights into their potential applications in optical devices and materials science. The research on these compounds' behavior in solution and solid state under ultraviolet irradiation opens avenues for developing advanced materials with controllable optical properties (Zou et al., 2004).

Catalysis and Molecular Docking

Ionic liquids have been explored as catalysts for the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives. This research not only highlights the catalyst's role in achieving high yields and environmental benefits but also explores the potential bioactivity of synthesized compounds through molecular docking studies. Such studies suggest possible applications in developing new anticancer agents, illustrating the intersection of synthetic organic chemistry and pharmacology (Gaikwad et al., 2019).

Antimicrobial Activity

The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been linked to antimicrobial activity. By synthesizing a series of new compounds and investigating their structural properties through NMR and IR spectroscopy, researchers have laid the groundwork for developing novel antimicrobial agents. This research exemplifies the potential of chromene derivatives in contributing to new solutions for combating microbial resistance (Čačić et al., 2006).

Synthesis of Bischromones

The synthesis and characterization of bischromones, as well as the exploration of reactions of cyanomethyl esters, highlight the versatility of chromene derivatives in organic synthesis. Such studies provide a foundation for further exploration of chromene-based compounds in synthesizing complex organic molecules with potential applications in various scientific fields (Bevan et al., 1981).

Propiedades

IUPAC Name |

2-(4,7-dimethyl-2-oxochromen-5-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-4-10(18-9(3)14(16)17)13-8(2)6-12(15)19-11(13)5-7/h4-6,9H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYJHZOUKCMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)

![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)

![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)

![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)